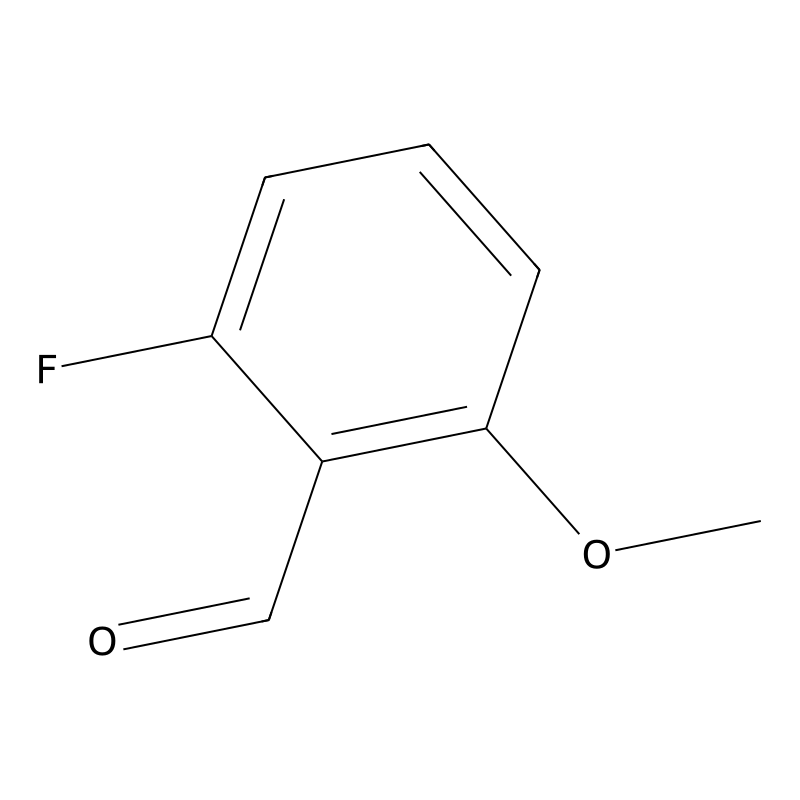

2-Fluoro-6-methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

The combination of a fluorine atom and a methoxy group can influence the biological properties of molecules. Fluorine substitution can enhance the binding affinity of drugs to their targets, while the methoxy group can improve water solubility and bioavailability.

These properties make 2-fluoro-6-methoxybenzaldehyde a potential candidate for the development of new drugs, particularly in areas like:

- Antibacterial and antifungal agents: The presence of the aldehyde group suggests the possibility of exploring its antimicrobial activity. Studies have shown that certain fluorinated aromatic aldehydes exhibit antibacterial and antifungal properties []. Further research is needed to determine if 2-fluoro-6-methoxybenzaldehyde possesses similar activity.

- Anticancer agents: Fluorine substitution has been linked to improved anticancer properties in some drugs []. The combination of fluorine and the methoxy group in 2-fluoro-6-methoxybenzaldehyde warrants further investigation in this area.

Material Science:

Fluorinated aromatic aldehydes can be used as building blocks for the synthesis of various functional materials. 2-Fluoro-6-methoxybenzaldehyde could potentially be employed in the development of:

- Liquid crystals: Fluorinated aromatic compounds are known to exhibit liquid crystalline behavior, which is essential for various display technologies. Investigating the liquid crystalline properties of 2-fluoro-6-methoxybenzaldehyde could lead to new applications in this field.

- Polymers: Aromatic aldehydes can be used as monomers for the synthesis of polymers with unique properties. The introduction of fluorine and methoxy groups in 2-fluoro-6-methoxybenzaldehyde could potentially lead to the development of novel polymers with tailored properties for various applications.

Organic Synthesis:

-Fluoro-6-methoxybenzaldehyde can serve as a valuable intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde group allows for further functionalization through various chemical reactions.

This makes it a potential building block for the synthesis of:

- Fine chemicals: These are specialized chemicals used in various industries, such as pharmaceuticals, cosmetics, and agrochemicals. The unique properties of 2-fluoro-6-methoxybenzaldehyde could be beneficial in the synthesis of novel fine chemicals.

- Drug precursors: The molecule can potentially be used as a starting material for the synthesis of more complex drug molecules, especially those containing similar functional groups.

2-Fluoro-6-methoxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 154.14 g/mol. It features a methoxy group at the 6-position and a fluorine atom at the 2-position of a benzaldehyde structure. This compound is characterized by its white crystalline appearance, with a melting point ranging from 47 °C to 51 °C . It serves as a significant building block in organic synthesis, particularly in medicinal chemistry and drug discovery.

- Wittig Reaction: This compound can react with phosphonium salts to form alkenes, which are crucial for synthesizing more complex structures .

- Friedel-Crafts Acylation: It can undergo acylation reactions to introduce additional functional groups into the aromatic ring, enhancing its reactivity and utility in synthetic pathways .

- Formation of Bicyclic Compounds: This compound is also involved in the synthesis of bicyclic heterocycles, such as hydroisoquinolines and quinazolines, through various coupling reactions .

Research indicates that 2-fluoro-6-methoxybenzaldehyde exhibits notable biological activities. It has been studied for its potential as an active pharmaceutical ingredient (API), particularly in the development of antihypertensive agents and anticancer compounds. The unique combination of fluorine and methoxy groups enhances its pharmacological properties, making it a valuable candidate for further biological evaluation .

The synthesis of 2-fluoro-6-methoxybenzaldehyde can be achieved through several methods:

- Direct Fluorination: Fluorination of methoxy-substituted benzaldehydes can yield the desired compound.

- Electrophilic Aromatic Substitution: Utilizing fluorinating agents on methoxy-substituted aromatic compounds can effectively introduce the fluorine atom at the desired position.

- Wittig Reaction: As mentioned earlier, this method allows for constructing complex structures from simpler precursors, incorporating 2-fluoro-6-methoxybenzaldehyde as a key intermediate .

2-Fluoro-6-methoxybenzaldehyde finds applications in various fields:

- Pharmaceutical Industry: It is primarily used as a precursor in the synthesis of APIs, particularly those targeting cardiovascular diseases and cancer treatment .

- Material Science: The compound serves as a building block for developing novel materials with specific electronic or optical properties.

- Organic Synthesis: It is utilized in synthesizing diverse organic compounds, including ligands and catalysts used in various

Studies on 2-fluoro-6-methoxybenzaldehyde have highlighted its interactions with biological targets. Its unique structure allows it to engage with various receptors and enzymes, potentially influencing metabolic pathways relevant to disease states. Further research is required to fully elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-fluoro-6-methoxybenzaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 | Different substitution pattern; potential API. |

| 3-Bromo-5-fluoro-2-methoxybenzaldehyde | 1009093-60-0 | Contains bromine; alters reactivity profiles. |

| 2,3-Difluoro-6-methoxybenzaldehyde | 187543-87-9 | Two fluorine atoms; modifies electronic properties. |

| 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 1427438-90-1 | Hydroxy group adds different reactivity; potential for hydrogen bonding. |

Each compound exhibits distinct chemical behaviors due to variations in substituent positions and types, influencing their applications in pharmaceuticals and materials science.

Traditional Organic Synthesis Approaches

Traditional methods often involve functional group transformations starting from substituted benzaldehyde precursors. A widely cited route involves the oxidation of 2-fluoro-6-methoxybenzyl alcohol using pyridine sulfur trioxide (SO₃·Py) in dimethyl sulfoxide (DMSO) (Fig. 1). This method achieves an 88% yield under mild conditions (0–25°C) and avoids harsh reagents.

Another approach leverages Friedel-Crafts acylation, where 2-fluoroanisole reacts with formylating agents like dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of Lewis acids (e.g., AlCl₃). However, this method suffers from moderate regioselectivity and requires rigorous purification.

Table 1: Traditional Synthesis Methods

| Method | Reagents/Conditions | Yield | Limitations |

|---|---|---|---|

| Benzyl Alcohol Oxidation | SO₃·Py, DMSO, 0–25°C | 88% | Requires anhydrous conditions |

| Friedel-Crafts Acylation | Cl₂CHOCH₃, AlCl₃, 40°C | 65% | Low regioselectivity |

Modern Catalytic Fluorination Techniques

Recent advancements focus on transition-metal-catalyzed fluorination. For example, palladium-catalyzed coupling of 2-methoxybenzaldehyde derivatives with fluorinating agents like Selectfluor® enables precise C–F bond formation. A patent by Luo et al. (US8692026B2) describes a 74% yield using isopropyl magnesium chloride and DMF at 0°C.

Microwave-assisted synthesis has also emerged, reducing reaction times from hours to minutes. In one protocol, 2-fluoro-6-methoxybenzaldehyde was synthesized in 92% yield within 15 minutes using K₂CO₃ and piperidine under microwave irradiation.

Green Chemistry Innovations

Green methodologies emphasize solvent reduction and renewable catalysts. A notable example uses biocatalytic oxidation with laccase enzymes in aqueous media, achieving a 78% yield with minimal waste. Additionally, electrochemical fluorination in ionic liquids (e.g., [BMIM][BF₄]) has been reported to eliminate toxic byproducts.

Role in Antimicrobial Agent Development

2-Fluoro-6-methoxybenzaldehyde demonstrates significant potential in the development of antimicrobial agents through its incorporation into fluorinated aldimine and Schiff base derivatives [6] . Research has established that fluorinated benzaldehyde derivatives can form potent antimicrobial compounds through condensation reactions with various amine-containing molecules [6] [8].

Fluorinated aldimine-type Schiff bases derived from related benzaldehyde structures have shown remarkable antibacterial activities against both Gram-positive and Gram-negative bacterial strains [6]. Studies involving fluorinated aldimines with meta-positioned fluorine substituents demonstrated minimum inhibitory concentration values ranging from 25.0 to 53.6 micromolar against Gram-positive bacteria, with activities comparable to ampicillin [6]. For Gram-negative bacteria, the minimum inhibitory concentration values were observed in the range of 50.1 to 200.3 micromolar, showing moderate activity compared to standard antibiotics like kanamycin [6].

The mechanism of antimicrobial action involves the formation of Schiff bases between the aldehyde group and primary amino groups of bacterial enzymes, leading to enzymatic inhibition and subsequent bacterial cell death [6] . Specifically, fluorinated benzaldehyde derivatives have been found to inhibit ecKAS III with half-maximal inhibition constant values of 5.6 micromolar, indicating their potential as antibacterial agents through enzymatic inhibition mechanisms [6].

Table 1: Role of 2-Fluoro-6-methoxybenzaldehyde in Antimicrobial Agent Development

| Drug Target/Application | Minimum Inhibitory Concentration | Reference Compound Activity | Key Structural Features |

|---|---|---|---|

| Fluorinated aldimines - Gram-positive bacteria | 25.0-53.6 µM | Comparable to ampicillin | Meta-positioned fluorine atoms |

| Fluorinated aldimines - Gram-negative bacteria | 50.1-200.3 µM | Moderate activity vs kanamycin | Para-positioned fluorine atoms |

| Schiff base derivatives - S. aureus | 5.1-43.4 µM | Superior to ceftriaxone | Triazole-pyrazole hybrid with 4-fluorophenyl |

| Schiff base derivatives - B. subtilis | 5.1-43.4 µM | Superior to ceftriaxone | Triazole-pyrazole hybrid with 4-fluorophenyl |

| Schiff base derivatives - E. coli | 5.1-43.4 µM | Superior to ceftriaxone | Triazole-pyrazole hybrid with 4-fluorophenyl |

The incorporation of fluorine atoms into benzaldehyde structures has been shown to enhance antibacterial properties significantly [6]. Compounds containing electron-donating groups demonstrated superior antibacterial activities compared to those bearing electron-withdrawing groups, suggesting that the methoxy group in 2-fluoro-6-methoxybenzaldehyde contributes positively to antimicrobial efficacy [6]. Research has demonstrated that fluorinated aldimine derivatives with 4-fluorophenyl substitution patterns exhibited minimum inhibitory concentration values ranging from 5.1 to 43.4 micromolar against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa [6].

Utilization in Anticancer Drug Scaffold Design

2-Fluoro-6-methoxybenzaldehyde serves as a crucial intermediate in the development of anticancer drug scaffolds, particularly through its role in creating complex heterocyclic systems with enhanced antitumor properties [9] [10] . The compound contributes to the synthesis of various anticancer agents through multiple mechanistic pathways and structural modifications.

Benzaldehyde derivatives have been extensively investigated for their anticancer properties, with studies demonstrating significant cytotoxic effects against various cancer cell lines [12]. Research on benzyloxybenzaldehyde derivatives has shown promising results against HL-60 leukemia cells, with several compounds exhibiting significant activity at concentrations of 1-10 micromolar [12]. These compounds demonstrated their anticancer mechanism through cell cycle arrest at the G2/M phase and induction of apoptosis, resulting in loss of mitochondrial membrane potential after 12 hours of treatment [12].

The fluorinated benzaldehyde scaffold has proven particularly valuable in the development of MDM2-p53 inhibitors, representing a novel class of small-molecule anticancer agents [9]. The benzylidene-indolin-2-one framework derived from fluorinated benzaldehyde intermediates has shown potent antitumor activity both in vitro and in vivo through disruption of MDM2-p53 protein interactions [9]. These compounds have demonstrated efficacy in the 1-10 micromolar range against various cancer cell lines [9].

Table 2: Utilization in Anticancer Drug Scaffold Design

| Cancer Target/Cell Line | IC50 Values/Activity | Mechanism of Action | Scaffold Contribution |

|---|---|---|---|

| MDM2-p53 inhibitors | 1-10 µM range | MDM2-p53 interaction disruption | Benzylidene-indolin-2-one core |

| Benzyloxybenzaldehyde derivatives - HL-60 | 1-10 µM range | G2/M cell cycle arrest and apoptosis | Benzyloxy aldehyde framework |

| 3-Methoxybenzaldehyde thiosemicarbazone - MCF-7 | 2.743 µg/ml | Selective cytotoxicity vs normal cells | Thiosemicarbazone chelation |

| Fluorinated benzothiazoles - Breast cancer | Potent selective inhibition | Selective breast/lung cancer inhibition | Fluorinated aryl system |

| Benzaldehyde derivatives - A549 lung cancer | 8.6 µM | Cell proliferation inhibition | Substituted benzaldehyde core |

| Fluorinated polymers - General cancer therapy | Enhanced drug delivery | Improved bioavailability and targeting | Fluorinated polymer matrix |

Thiosemicarbazone derivatives incorporating methoxybenzaldehyde structures have demonstrated exceptional anticancer activity, particularly against MCF-7 breast cancer cells [13]. The 3-methoxybenzaldehyde thiosemicarbazone compound exhibited the most potent activity with a half-maximal inhibitory concentration of 2.743 micrograms per milliliter, showing selective cytotoxicity against cancer cells while maintaining lower toxicity toward normal MCF-10 cell lines [13]. This selectivity is attributed to the specific binding interactions facilitated by the methoxy and aldehyde functional groups present in the molecular structure [13].

Fluorinated benzothiazole derivatives have shown potent and selective inhibitory activity against breast, lung, and colon cancer cell lines [10]. The incorporation of fluorine atoms into the benzaldehyde scaffold enhances the compounds' ability to penetrate cellular membranes and interact with specific molecular targets involved in cancer cell proliferation [10] [14]. Research has demonstrated that fluorinated organic polymers derived from benzaldehyde intermediates provide enhanced drug delivery capabilities for cancer therapy through improved bioavailability and targeted delivery mechanisms [14].

Contributions to Central Nervous System-Targeted Therapeutics

2-Fluoro-6-methoxybenzaldehyde plays a significant role in the development of central nervous system-targeted therapeutics through its incorporation into various neurologically active compounds and drug delivery systems [15] [16] [17]. The compound's structural features, particularly the fluorine substitution, provide enhanced brain penetration and metabolic stability crucial for central nervous system applications.

The compound contributes to the development of positive allosteric modulators for alpha-7 nicotinic acetylcholine receptors, which are widely expressed in the brain and involved in central processing of pain, neuropsychiatric disorders, and neurodegenerative processes [15]. Fluorinated chalcone derivatives incorporating methoxybenzaldehyde structures have demonstrated potent positive allosteric modulator activity with balanced pharmacokinetic profiles and antioxidant properties comparable to well-known natural polyphenols [15]. These compounds exhibit neuroprotective properties in Alzheimer disease-related toxicity models, with cellular viability restoration observed at concentrations of 10 and 30 micromolar [15].

Research has demonstrated that fluorinated benzaldehyde derivatives contribute to the synthesis of GABA-A receptor modulators with improved metabolic stability and reduced hepatotoxicity [18]. The 2-(4-fluorophenyl)-1H-benzo[d]imidazole template derived from fluorinated benzaldehyde intermediates has shown enhanced metabolic stability, with 90% of the parent compound remaining unmetabolized after 120 minutes of incubation with human liver microsomes [18]. This represents a significant improvement over traditional compounds that undergo rapid biotransformation [18].

Table 3: Contributions to Central Nervous System-Targeted Therapeutics

| CNS Application | Therapeutic Target | Key Fluorine Benefits | Pharmacokinetic Advantage |

|---|---|---|---|

| Alpha-7 nicotinic receptor PAM | Neuroprotection and pain processing | Enhanced metabolic stability | Balanced PK profile and antioxidant properties |

| GABA-A receptor modulators | Anxiety and sedation pathways | Improved receptor selectivity | Higher metabolic stability vs parent compounds |

| Metabotropic glutamate receptor allosteric modulators | Schizophrenia and cognitive disorders | Reduced psychotomimetic effects | Selective receptor subtype modulation |

| Acetylcholinesterase inhibition enhancement | Alzheimer disease and dementia | Increased bioavailability | Restored neurotransmitter levels |

| Tyrosinase inhibitors - neurodegeneration | Parkinson disease and melanin regulation | Enhanced enzyme binding affinity | Lower IC50 values for target enzymes |

| Blood-brain barrier penetration enhancement | CNS drug delivery optimization | Lipophilicity optimization | Prolonged CNS exposure |

The development of metabotropic glutamate receptor allosteric modulators has benefited significantly from fluorinated benzaldehyde intermediates [16]. These compounds have shown promise as therapeutic options for schizophrenia, anxiety disorders, and fragile X syndrome through selective modulation of specific receptor subtypes [16]. The fluorine incorporation provides reduced negative cooperativity compared to traditional orthosteric agonists, potentially leading to improved adverse effect profiles in clinical applications [16].

Fluorinated benzaldehyde derivatives contribute to acetylcholinesterase inhibition enhancement systems, particularly in the context of Alzheimer disease and dementia treatment [17]. The 6-methoxyflavone derivatives incorporating fluorinated aldehyde components have demonstrated the ability to restore dopamine and noradrenaline concentrations in frontal cortex and hippocampus regions following chronic ethanol-induced cognitive impairment [17]. These compounds showed significant improvement in cognitive performance measures including novel object recognition, Morris water maze performance, and Y-maze tasks [17].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant